N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a useful research compound. Its molecular formula is C19H14N4O4S and its molecular weight is 394.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : A study focused on the synthesis of novel thienopyrimidine derivatives, including compounds related to the requested molecule, demonstrated notable antimicrobial activity. These compounds showed effectiveness against various bacteria and fungi, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Gentamicin and Fluconazole (Kerru et al., 2019).
Antitumor Potential : Research involving the synthesis of derivatives of pyrrolo[2,3-d]pyrimidine, a closely related structure, highlighted their potential as antitumor agents. These compounds were designed as inhibitors of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial in cancer cell proliferation (Gangjee et al., 2005).
Dual Inhibitor of TS and DHFR : Another study designed and synthesized classical and nonclassical analogues of thieno[2,3-d]pyrimidines. These compounds acted as dual inhibitors of TS and DHFR, indicating their potential as antitumor agents. The study also provided the first X-ray crystal structure showing how these molecules bind in a 'folate' mode (Gangjee et al., 2009).
Aldose Reductase Inhibitory Activity : The synthesis of 2,4-dioxo-thienopyrimidin-1-acetic acids, closely related to the target molecule, showed significant inhibitory activity against aldose reductase. This is relevant for treating complications in diabetic patients, such as cataract formation (Ogawva et al., 1993).
Antifolate Properties : The design and synthesis of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates revealed their potential as DHFR inhibitors and antitumor agents. Such compounds show promise in inhibiting tumor cell growth, especially in patients with compromised immune systems (Gangjee et al., 2007).
Thymidylate Synthase Inhibition : A series of thieno[2,3-d]pyrimidines were synthesized to explore their potential as thymidylate synthase inhibitors, highlighting a route for the development of antitumor agents. However, the study found limited inhibitory activity against human recombinant thymidylate synthase (Gangjee et al., 2004).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-15(21-7-11-3-4-13-14(6-11)27-10-26-13)8-23-9-22-16-12-2-1-5-20-18(12)28-17(16)19(23)25/h1-6,9H,7-8,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEBYWKOTINQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)SC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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